molecular formula C7H14FN B14778350 3-Fluoro-4,5-dimethylpiperidine

3-Fluoro-4,5-dimethylpiperidine

Katalognummer: B14778350
Molekulargewicht: 131.19 g/mol
InChI-Schlüssel: ZWDZJBRJOMQDBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4,5-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Fluorinated piperidines are of significant interest in medicinal chemistry due to their unique chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 3-Fluoro-4,5-dimethylpiperidine involves several steps. One common method includes the fluorination of a suitable piperidine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position .

Industrial production methods for fluorinated piperidines often involve large-scale reactions using automated systems to ensure consistency and efficiency. These methods may include continuous flow reactors and other advanced technologies to optimize yield and purity .

Analyse Chemischer Reaktionen

3-Fluoro-4,5-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4,5-dimethylpiperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoro-4,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4,5-dimethylpiperidine can be compared with other fluorinated piperidines and similar heterocyclic compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C7H14FN

Molekulargewicht

131.19 g/mol

IUPAC-Name

3-fluoro-4,5-dimethylpiperidine

InChI

InChI=1S/C7H14FN/c1-5-3-9-4-7(8)6(5)2/h5-7,9H,3-4H2,1-2H3

InChI-Schlüssel

ZWDZJBRJOMQDBH-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCC(C1C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.